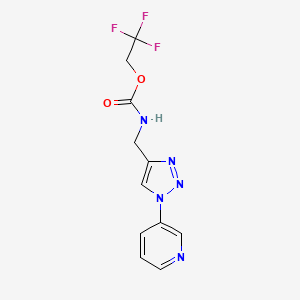
2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate” contains several functional groups including a trifluoroethyl group, a pyridinyl group, a 1,2,3-triazolyl group, and a carbamate group . These groups could potentially impart a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the nitrogen-rich triazole and pyridine rings could potentially allow for interesting coordination chemistry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoroethyl group and the electron-rich nitrogen atoms in the triazole and pyridine rings. The carbamate group could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroethyl group could impart increased stability and lipophilicity compared to a non-fluorinated ethyl group .Applications De Recherche Scientifique
Synthesis Techniques and Intermediate Use
Facile Synthesis Methods : Research on p-Azidotetrafluoroaniline synthesis, involving a stable carbamate intermediate, outlines methods that could be applicable to compounds like 2,2,2-trifluoroethyl carbamate (Chehade & Spielmann, 2000).
Synthesis and Antileukemic Activity : Bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, synthesized using 1,3-dipolar cycloaddition reactions with a trifluoromethanesulfonate salt, show in vivo activity against P388 lymphocytic leukemia (Anderson et al., 1988).
Metal-Free Synthesis of Triazolopyridines : The synthesis of biologically significant 1,2,4-triazolopyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation highlights a method that could potentially be applied to 2,2,2-trifluoroethyl carbamate (Zheng et al., 2014).
Application in Organic Electronics and Catalysis
Chemosensory Materials with Polyfluorenes : The synthesis of polyfluorenes incorporating pyridyl and triazole groups, showing responsive properties to metal ions and protons, suggests potential applications in sensory materials (Du et al., 2007).
Herbicidal Activity of Substituted Carbamates : Aryl(4-substituted pyridin-3-yl)methyl carbamates exhibit herbicidal activities and phytotoxicity, indicating potential agricultural applications (Nakayama et al., 2012).
Drug Delivery Systems : Encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages, demonstrating enhanced cytotoxicity in human ovarian cancer cells, suggests a potential for drug delivery applications (Mattsson et al., 2010).
Luminescent Metallogels : The formation of a red luminescent healable metallogel from the self-assembly of btp ligands with Eu(III), indicating potential in materials science and luminescence-based applications (McCarney et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-[(1-pyridin-3-yltriazol-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O2/c12-11(13,14)7-21-10(20)16-4-8-6-19(18-17-8)9-2-1-3-15-5-9/h1-3,5-6H,4,7H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBMGXRNMJXDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

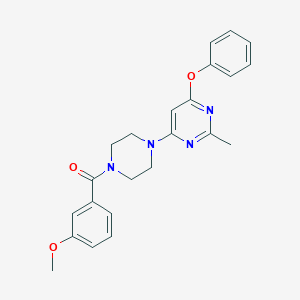
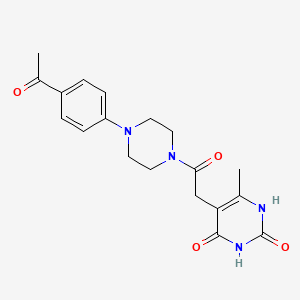
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2863821.png)
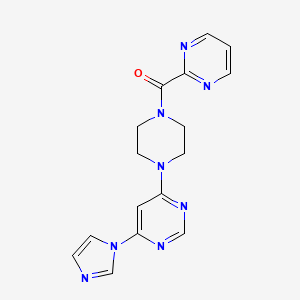
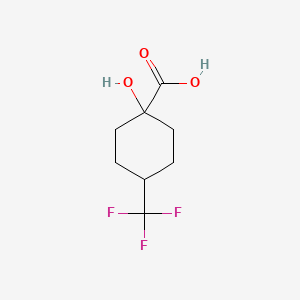
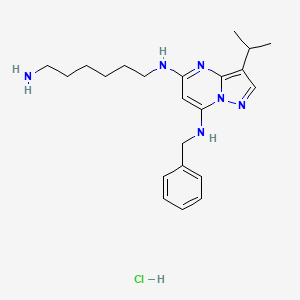
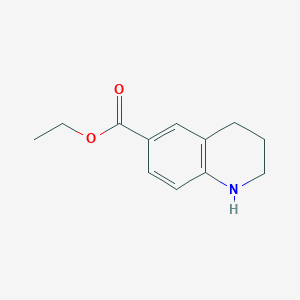

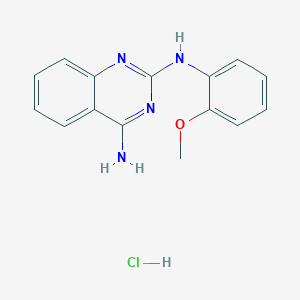
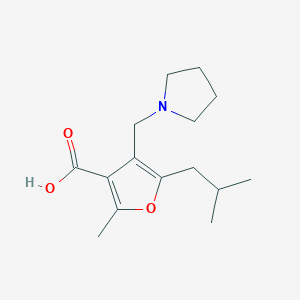
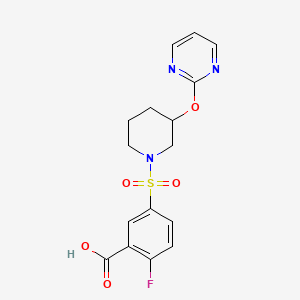
![N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2863833.png)
![2-iodo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2863836.png)
